molecular formula C8H6Cl2 B14599744 Dwuchlorostyren CAS No. 6607-45-0

Dwuchlorostyren

Cat. No.: B14599744
CAS No.: 6607-45-0
M. Wt: 173.04 g/mol
InChI Key: OQGSCHGFHOSXFY-SOFGYWHQSA-N
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Description

Dwuchlorostyren (commonly referred to as dichlorostyrene in English literature) is a chlorinated derivative of styrene, characterized by two chlorine atoms substituted on the aromatic ring or vinyl group of the styrene structure. The precise isomer (e.g., 1,2-dichlorostyrene or 1,4-dichlorostyrene) determines its chemical reactivity and physical properties. This compound is primarily utilized in polymer chemistry as a monomer for synthesizing halogenated polystyrene derivatives, which exhibit enhanced flame retardancy and chemical resistance compared to non-halogenated analogs . Its synthesis typically involves electrophilic chlorination of styrene or dehydrohalogenation of trichlorostyrene precursors, followed by purification via fractional distillation . Analytical characterization methods such as NMR, IR, and mass spectrometry are critical for confirming its structure and purity .

Properties

CAS No.

6607-45-0

Molecular Formula

C8H6Cl2

Molecular Weight

173.04 g/mol

IUPAC Name

[(E)-1,2-dichloroethenyl]benzene

InChI

InChI=1S/C8H6Cl2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6+

InChI Key

OQGSCHGFHOSXFY-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\Cl)/Cl

Canonical SMILES

C1=CC=C(C=C1)C(=CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dwuchlorostyren can be synthesized through several methods. One common approach involves the chlorination of styrene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where styrene is chlorinated using chlorine gas. The reaction is carefully monitored to control the extent of chlorination and to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dwuchlorostyren undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.

    Reduction: Reduction reactions can convert it into chlorinated ethylbenzene derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Chlorinated benzoic acids.

    Reduction: Chlorinated ethylbenzene derivatives.

    Substitution: Various substituted styrene derivatives depending on the nucleophile used.

Scientific Research Applications

Dwuchlorostyren has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a precursor for biologically active compounds.

    Medicine: Research is ongoing to investigate its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty polymers and resins.

Mechanism of Action

The mechanism by which dwuchlorostyren exerts its effects depends on the specific reaction or application. In general, the presence of chlorine atoms on the benzene ring influences the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dwuchlorostyren belongs to a broader class of chlorinated aromatic hydrocarbons. Below is a comparative analysis with structurally and functionally related compounds:

Monochlorostyrene

  • Structure : Single chlorine substitution on the styrene backbone.
  • Properties : Lower molecular weight (141.04 g/mol vs. 175.92 g/mol for dichlorostyren) and higher volatility.
  • Applications: Limited to niche polymers due to reduced flame-retardant efficacy compared to dichlorostyren .
  • Toxicity : Less persistent in environmental matrices but exhibits moderate aquatic toxicity .

Dichloromethane (DCM)

  • Structure : A simple chlorinated alkane (CH₂Cl₂).
  • Properties : Lower boiling point (39.6°C vs. ~195°C for dichlorostyren) and higher solubility in polar solvents.
  • Applications : Widely used as a solvent, unlike dichlorostyren, which is polymer-bound in final products .

Chlorobenzene

  • Structure : Single chlorine-substituted benzene ring.
  • Properties: Similar logP (octanol-water partition coefficient) to dichlorostyren (~2.8), indicating comparable hydrophobicity.
  • Reactivity : Lacks the reactive vinyl group, making it unsuitable for polymerization but stable in industrial solvents .

Trichlorostyrene

  • Structure : Three chlorine atoms on the styrene backbone.
  • Properties : Higher density (1.55 g/cm³ vs. 1.35 g/cm³ for dichlorostyren) and thermal stability.

Data Tables

Table 1: Physical Properties of this compound and Comparable Compounds

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water (mg/L) LogP
This compound 175.92 ~195 120 3.1
Monochlorostyrene 141.04 165 250 2.6
Dichloromethane (DCM) 84.93 39.6 13,000 1.25
Chlorobenzene 112.56 131 500 2.8
Trichlorostyrene 210.83 220 80 3.5

Sources: Derived from spectral and chromatographic data in synthetic chemistry literature , environmental impact assessments , and solvent databases .

Table 2: Analytical Methods for Structural Confirmation

Technique This compound (Key Peaks) Monochlorostyren (Key Peaks)
¹H NMR δ 6.8–7.2 (aromatic H), δ 5.2 (vinyl H) δ 6.7–7.1 (aromatic H), δ 5.4 (vinyl H)
IR C-Cl stretch: 550–600 cm⁻¹ C-Cl stretch: 600–650 cm⁻¹
MS (EI) m/z 176 [M]⁺ m/z 142 [M]⁺

Sources: Spectral databases and synthetic protocols .

Research Findings and Challenges

  • Environmental Impact : Dichlorostyren’s low water solubility reduces acute aquatic toxicity, but its persistence in sediments necessitates monitoring . Safer alternatives, such as phosphorous-based flame retardants, are being explored .
  • Analytical Challenges : Co-elution with other chlorinated aromatics in gas chromatography requires advanced detectors (e.g., ECD or MS) for accurate quantification . Extraction from polymer matrices may alter its structure, complicating environmental sampling .
  • Synthesis Efficiency : Recent advances in catalytic chlorination have improved dichlorostyren yields (up to 85%) compared to traditional methods (60–70%) .

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